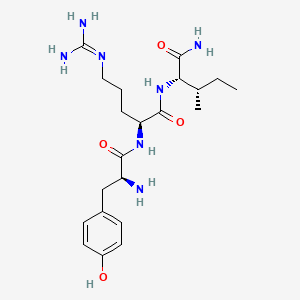

Tyrosyl-arginyl-isoleucinamide

Beschreibung

Eigenschaften

CAS-Nummer |

139026-55-4 |

|---|---|

Molekularformel |

C21H35N7O4 |

Molekulargewicht |

449.5 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C21H35N7O4/c1-3-12(2)17(18(23)30)28-20(32)16(5-4-10-26-21(24)25)27-19(31)15(22)11-13-6-8-14(29)9-7-13/h6-9,12,15-17,29H,3-5,10-11,22H2,1-2H3,(H2,23,30)(H,27,31)(H,28,32)(H4,24,25,26)/t12-,15-,16-,17-/m0/s1 |

InChI-Schlüssel |

NIPHGHKMCXNAER-STECZYCISA-N |

SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

YRI |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Antho-RIamide II Tyr-Arg-Ile-NH2 tyrosyl-arginyl-isoleucinamide |

Herkunft des Produkts |

United States |

Biochemical Roles and Mechanistic Investigations

Exploration of Endogenous Precursors and Biotransformation Pathways

The precise endogenous origins and metabolic pathways of Tyrosyl-arginyl-isoleucinamide are not yet fully characterized. However, based on the metabolism of similar peptides, a hypothetical framework for its formation and degradation can be proposed.

It is plausible that this compound is generated from the proteolytic cleavage of larger protein precursors. Enzymes such as prolyl oligopeptidase, thimet oligopeptidase, or neutral endopeptidase 24.11 could potentially cleave a larger peptide chain to yield this tripeptide. The presence of a C-terminal amide suggests that it may be protected from the rapid degradation by carboxypeptidases, which typically target the C-terminal carboxyl group of peptides. mdpi.com The metabolic fate of this compound would likely involve further cleavage by peptidases into its constituent amino acids: tyrosine, arginine, and isoleucine. These amino acids would then enter their respective metabolic pathways. wikipedia.org

The Tyr-Arg dipeptide, also known as kyotorphin (B1673678), is synthesized from L-tyrosine and L-arginine by a specific kyotorphin synthetase in the brain. nih.gov While a dedicated synthetase for this compound has not been identified, its formation could potentially be catalyzed by a similar enzymatic process.

Given the limited direct research on its bioactivity, this compound could be considered a transient intermediate in the broader scheme of peptide metabolism. It may represent a degradation product of a larger, more active neuropeptide, or conversely, a precursor that requires further processing to become active. Small peptides can have diverse roles, acting as signaling molecules, hormones, or simply as metabolic byproducts. nih.govfrontiersin.org The Tyr-Arg dipeptide, for example, is an active neuropeptide with analgesic properties. nih.gov Whether the addition of isoleucinamide confers or diminishes activity remains to be experimentally determined. It is also possible that this compound serves as a transport form for its constituent amino acids, delivering them to specific tissues or cellular compartments.

Analysis of Enzyme and Receptor Interaction Potentials

The potential for this compound to interact with various enzymes and receptors can be inferred from studies on peptides with similar structural motifs, particularly those containing tyrosine and arginine residues.

Protein Kinase A (PKA) is a key enzyme in cellular signaling, and its activity is often modulated by peptides. The consensus sequence for PKA substrates frequently includes arginine residues. nih.gov Studies on PKA inhibitor peptides (PKIs) have shown that a pseudosubstrate sequence, which mimics the substrate but cannot be phosphorylated, is responsible for the inhibitory action. nih.gov These inhibitor peptides often contain hydrophobic amino acids and arginine. nih.gov Given the presence of both a hydrophobic residue (isoleucine) and an arginine residue, it is conceivable that this compound could interact with the PKA catalytic subunit. The tyrosine residue could also play a role in binding, as it is a key residue in some PKA-interacting proteins. nih.gov However, without experimental data, it is difficult to predict whether this interaction would be inhibitory or facilitatory. Some peptide fragments have been shown to facilitate the activity of other kinases like PKC and ROCK1. nih.gov

The presence of a tyrosine residue in this compound makes it a potential substrate or modulator for tyrosine kinases and phosphatases. ed.ac.uk Tyrosine phosphorylation is a critical event in many signaling pathways, and peptides containing tyrosine can compete with protein substrates for binding to the active site of these enzymes. ed.ac.uk The surrounding amino acids, arginine and isoleucine, would influence the specificity of this interaction. For instance, the basic arginine residue could contribute to the binding affinity for certain tyrosine kinases that prefer basic residues in their recognition motifs. Conversely, it could also interact with tyrosine phosphatases, which are responsible for dephosphorylating tyrosine residues and terminating signaling events. The dipeptide Arg-Tyr has been noted for its antioxidant properties, which can indirectly affect kinase and phosphatase activity by modulating the cellular redox state. medchemexpress.com

The dipeptide Tyr-Arg (kyotorphin) is a known neuromodulator with opioid-like analgesic effects. nih.gov It is thought to act by releasing endogenous opioids. Therefore, it is plausible that the addition of an isoleucinamide moiety to this dipeptide could result in a compound with retained or modified neuromodulatory properties. Neuropeptides play a crucial role in a wide array of nervous system functions, including pain perception, mood, and appetite. nih.govnih.gov The structural similarity to kyotorphin suggests that this compound could potentially interact with receptors in the central nervous system. The isoleucine residue, being hydrophobic, could influence the peptide's ability to cross the blood-brain barrier and its affinity for specific receptor subtypes. Studies on derivatives of the neuropeptide neurotensin (B549771) have shown that modifications at arginine and isoleucine residues can significantly impact receptor affinity and stability. nih.gov

Cellular and Molecular Signaling Pathway Studies

The structural integrity and elasticity of tissues are largely dependent on the complex network of the extracellular matrix (ECM). A key component of the ECM is elastin (B1584352), a protein that provides recoil and resilience to tissues such as the skin, lungs, and blood vessels. The production of elastin, or elastogenesis, is a sophisticated process that is meticulously regulated. Research into bioactive peptides has revealed their potential to modulate cellular processes, including the synthesis of critical ECM proteins.

Investigations into the dipeptide Tyrosyl-Arginine (Tyr-Arg) have provided significant insights into its role in stimulating elastin production. A notable development in this area is the creation of a lipopeptide, Acetyl Dipeptide-1 Cetyl ester, which is chemically described as N-Acetyl-Tyrosyl-Arginyl-Hexadecyl Ester. This modified dipeptide was engineered to enhance skin penetration and bioavailability. genome.jp

In vitro studies have demonstrated the potent effect of this Tyr-Arg based lipopeptide on elastogenesis. When applied to fibroblast cultures, it was observed to significantly boost the synthesis of elastin. Specifically, the quantity of elastin and its precursor, tropoelastin, deposited into the extracellular matrix by fibroblasts increased by more than 94%. genome.jp This highlights a direct influence of the Tyr-Arg dipeptide on the synthetic machinery of fibroblasts, the primary cells responsible for producing ECM components.

The mechanism of action of the Tyr-Arg dipeptide extends beyond simply increasing tropoelastin output. It has been shown to be involved in several stages of elastic tissue formation and maturation. This includes influencing other essential proteins that act as a scaffold and aid in the proper assembly and stabilization of elastic fibers. These proteins include Fibrillin-1, fibulin-5, and the enzyme lysyl oxidase, all of which are crucial for the development of functional elastic tissue. genome.jp

The process of elastogenesis is complex, involving gene transcription, translation, post-translational modifications, and assembly in the extracellular space. nih.gov The ability of a dipeptide to positively influence multiple aspects of this pathway underscores the potential for targeted peptides to support ECM integrity. The degradation of elastin is a hallmark of aging and various pathologies, and the stimulation of its synthesis by peptides such as Tyr-Arg represents a significant area of interest in tissue engineering and dermatology. biocentury.combioengineer.org

Table 1: In Vitro Effects of Acetyl Dipeptide-1 Cetyl Ester (Tyr-Arg derivative) on Elastin Production

| Parameter | Method | Result | Reference |

|---|---|---|---|

| Elastin/Tropoelastin Synthesis | Measurement in fibroblast culture | >94% increase in deposition in the extracellular matrix | genome.jp |

| Elastic Tissue Formation | Assessment of related proteins | Intervention in various stages of formation and maturation | genome.jp |

| Key Protein Involvement | Immunohistochemical analysis | Influence on Fibrillin-1, fibulin-5, and lysyl oxidase | genome.jp |

While direct research on the tripeptide this compound and its specific effects on intracellular signaling is limited, the potential for such a molecule to influence these pathways can be inferred from studies on its constituent amino acids and other bioactive peptides. A key signaling pathway that regulates cellular energy homeostasis is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master sensor of the cell's energy status and its activation can trigger a cascade of events, including the regulation of metabolism and mitochondrial biogenesis. nih.gov

Bioactive peptides, in general, have been shown to modulate the AMPK signaling pathway. For instance, certain peptides have been found to activate the AMPK/SIRT1/PGC-1α/FOXO3 pathway, which plays a role in mitochondrial biogenesis and cellular responses to oxidative stress. nih.govnih.gov The activation of AMPK is often initiated by an increase in the cellular AMP/ATP ratio, signaling a low energy state. nih.gov

The amino acid L-arginine, a component of this compound, has been directly studied for its effects on AMPK. Research has demonstrated that L-arginine can increase the phosphorylation of AMPK in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes. nih.gov This phosphorylation is a key step in the activation of AMPK. The mechanisms by which L-arginine stimulates AMPK appear to be both dependent and independent of nitric oxide (NO) production. researchgate.net Furthermore, studies have shown that L-arginine can protect the γ2 subunit of AMPK from glycation, a form of non-enzymatic modification that can impair protein function. By reducing glycation, arginine helps to preserve AMPK function. mdpi.com

Given that the constituent amino acid, L-arginine, has a demonstrated ability to activate AMPK, it is plausible that a tripeptide containing arginine, such as this compound, could exert a similar influence on this crucial intracellular signaling cascade. The presence of tyrosine, an amino acid involved in various signaling pathways through phosphorylation events, further suggests the potential for this tripeptide to interact with cellular signaling networks. nih.gov However, without direct experimental evidence, the specific effects of this compound on AMPK activity remain a subject for future investigation.

Table 2: Effects of L-Arginine on AMPK Activity in Different Cell Types

| Cell Type | L-Arginine Concentration | Effect on AMPK | Reference |

|---|---|---|---|

| Mouse Hepatocytes (BNL CL.2) | 400 µM | Increased phosphorylation | nih.gov |

| Mouse Myotubes (C2C12) | 400 µM | Increased phosphorylation | nih.gov |

| Mouse Adipocytes (3T3-L1) | 400 µM | Increased phosphorylation | nih.gov |

| N2a cells (in 3xTg mice model) | - | Protects γ2 subunit from glycation, preserves function | mdpi.com |

Peptide Synthesis Strategies and Analog Design

Methodologies for Chemical Synthesis of Tyrosyl-arginyl-isoleucinamide

The synthesis of this tripeptide can be approached through several methods, each with its own set of advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides like this compound. ejbiotechnology.info This method involves building the peptide chain sequentially while one end is attached to a solid support, or resin. The process allows for easy removal of excess reagents and byproducts by simple filtration. cem.de

For the synthesis of a peptide containing arginine, such as this compound, specific considerations are necessary. The guanidinium (B1211019) group of arginine often requires a specialized linker for attachment to the resin. nih.gov A common strategy involves building the guanidine (B92328) group directly on the resin. nih.gov The synthesis cycle typically involves the deprotection of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group with a base like piperidine, followed by the coupling of the next amino acid, which is activated by reagents such as DIC (N,N'-diisopropylcarbodiimide) and OxymaPure®. ejbiotechnology.info To prevent side reactions, particularly with arginine, double coupling or extended coupling times may be employed. ejbiotechnology.info

Recent advancements in SPPS have focused on minimizing solvent waste and increasing efficiency. One innovative approach eliminates the need for washing steps by using a volatile base for Fmoc deprotection that can be removed by evaporation. cem.de This not only reduces waste by up to 95% but also significantly speeds up the synthesis process. cem.de

Table 1: Key Steps in Optimized Solid-Phase Peptide Synthesis of this compound

| Step | Description | Reagents/Conditions | Purpose |

| Resin Preparation | Swelling the resin to allow for efficient reaction kinetics. | Dichloromethane (DCM) | Prepares the solid support for peptide chain elongation. |

| First Amino Acid Attachment | Coupling the C-terminal amino acid (Isoleucinamide) to the resin. | Fmoc-Isoleucinamide, activating agents | Anchors the peptide to the solid support. |

| Deprotection | Removal of the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF | Exposes the amino group for the next coupling reaction. |

| Amino Acid Coupling | Addition of the next amino acid in the sequence (Arginine, then Tyrosine). | Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, DIC/OxymaPure® | Elongates the peptide chain. |

| Final Cleavage | Releasing the completed peptide from the resin and removing side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail | Obtains the final, unprotected peptide. |

While SPPS is dominant, solution-phase synthesis offers an alternative, particularly for large-scale production. In this method, the peptide is synthesized while dissolved in a solvent. Each intermediate peptide is isolated and purified before the next amino acid is added. This approach can be more labor-intensive but allows for greater control over purification at each step. The development of hydrophilic linkers has also been explored to facilitate solution-phase synthesis. google.com

Enzymatic synthesis presents a green and highly specific alternative to chemical methods. For the formation of the Tyrosyl-arginine (Tyr-Arg) bond, tyrosyl-tRNA synthetase from Bacillus stearothermophilus has been utilized. nih.gov This method is advantageous as it occurs in aqueous solution and does not require complex protecting and deprotecting steps. nih.gov The enzyme catalyzes the formation of the peptide bond between unprotected tyrosine and arginine, offering a straightforward route to this dipeptide fragment, which can then be further elongated. nih.gov This enzymatic approach is also particularly useful for the synthesis of radioisotope-labeled peptides for use in receptor binding assays. nih.gov

Rational Design and Development of this compound Analogues

The design of analogs of this compound is aimed at improving its therapeutic properties, such as stability, bioavailability, and receptor affinity. longdom.org

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. longdom.orgnih.gov The design of peptidomimetics can follow two main approaches: a medicinal chemistry approach, where parts of the peptide are systematically replaced with non-peptide elements, and a biophysical approach, which involves creating a model of the peptide's active shape and then designing a scaffold to hold the key chemical groups in the correct orientation. nih.govbenthamscience.com The goal is to create molecules that are more stable against enzymatic degradation and have better oral bioavailability. longdom.org This can involve modifications to the peptide backbone or the incorporation of unnatural amino acids. nih.gov

Modifications at the N-terminus and C-terminus of a peptide can significantly alter its properties. creative-proteomics.comcreative-peptides.com

N-acetylation : The addition of an acetyl group (-COCH3) to the N-terminus is a common modification. creative-proteomics.com This process, known as N-terminal acetylation, can protect the peptide from degradation by aminopeptidases, thereby increasing its stability. creative-proteomics.comnih.gov It can also influence protein-protein interactions and cellular localization. creative-proteomics.comnih.gov However, it's important to note that N-terminal acetylation can sometimes inhibit targeting to the endoplasmic reticulum. nih.gov

C-terminal Esterification : Converting the C-terminal carboxylic acid to an ester can increase the hydrophobicity of the peptide, which may improve its ability to cross cell membranes. rsc.orgnih.gov These esterified peptides can act as prodrugs, with endogenous esterases hydrolyzing the ester within the cell to release the active peptide. nih.gov This strategy can enhance the delivery of therapeutic peptides to intracellular targets. rsc.org The stability of the ester bond can be tuned by its position in the peptide. rsc.org

Table 2: Functional Effects of Terminal Modifications on Peptides

| Modification | Location | Chemical Change | Functional Outcome |

| N-Acetylation | N-terminus | Addition of an acetyl group | Increased proteolytic stability, altered protein-protein interactions. creative-proteomics.comnih.gov |

| C-Terminal Esterification | C-terminus | Conversion of carboxylic acid to an ester | Increased hydrophobicity, potential for prodrug strategy, enhanced cell permeability. rsc.orgnih.gov |

| C-Terminal Amidation | C-terminus | Conversion of carboxylic acid to an amide | Neutralizes charge, increases stability against exopeptidases, can enhance biological activity. jpt.com |

Structure-Activity Relationship (SAR) Studies through Amino Acid Substitutions and Stereochemical Variations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. These studies typically involve synthesizing a series of analogs where specific amino acids are substituted or their stereochemistry is altered, followed by biological evaluation.

For a hypothetical SAR study of this compound, researchers would systematically replace each amino acid (Tyrosine, Arginine, and Isoleucine) with other amino acids to probe the importance of properties like aromaticity, charge, and hydrophobicity at each position. For instance, substituting the N-terminal Tyrosine with other aromatic (e.g., Phenylalanine) or aliphatic (e.g., Leucine) residues would clarify the role of the phenolic hydroxyl group and the aromatic ring in the peptide's activity.

Similarly, the positively charged Arginine is often a key residue for interactions with biological targets. nih.gov Its replacement with other basic amino acids like Lysine, or with neutral or acidic residues, would provide insight into the significance of the guanidinium group for the peptide's function. The C-terminal Isoleucine, a hydrophobic amino acid, could be substituted with other hydrophobic residues of varying sizes (e.g., Valine, Leucine) or with polar residues to determine the impact of hydrophobicity and steric bulk at this position.

Stereochemical variations, such as the incorporation of D-amino acids in place of the natural L-amino acids, can provide information about the peptide's conformational requirements for binding to its target and can also enhance its stability against enzymatic degradation. unc.edu

Unfortunately, without specific experimental data for this compound, any discussion of its SAR remains speculative. The tables below are illustrative examples of how such data would be presented if it were available.

Table 1: Hypothetical Amino Acid Substitutions in this compound and Their Postulated Effects

| Position | Original Amino Acid | Substitution | Rationale for Substitution | Hypothetical Effect on Activity |

| 1 | Tyrosine (Tyr) | Phenylalanine (Phe) | Remove hydroxyl group to test its importance for hydrogen bonding. | --- |

| 1 | Tyrosine (Tyr) | Alanine (Ala) | Remove aromatic side chain to test its role in binding. | --- |

| 2 | Arginine (Arg) | Lysine (Lys) | Alter the nature of the positive charge. | --- |

| 2 | Arginine (Arg) | Citrulline (Cit) | Remove positive charge while maintaining size. | --- |

| 3 | Isoleucine (Ile) | Leucine (Leu) | Test for specific hydrophobic interactions. | --- |

| 3 | Isoleucine (Ile) | Alanine (Ala) | Reduce side chain hydrophobicity and bulk. | --- |

Table 2: Hypothetical Stereochemical Variations in this compound and Their Postulated Effects

| Position | Modification | Rationale for Modification | Hypothetical Effect on Activity |

| 1 | L-Tyr to D-Tyr | Alter N-terminal conformation. | --- |

| 2 | L-Arg to D-Arg | Change the orientation of the guanidinium group. | --- |

| 3 | L-Ile to D-Ile | Modify C-terminal side chain presentation. | --- |

Advanced Research Methodologies and Characterization

In Vitro Biochemical and Cellular Assay Development

The initial characterization of Tyrosyl-arginyl-isoleucinamide involves a series of in vitro assays to determine its biological activity. These assays are designed to measure the peptide's effects on specific enzymes and cellular processes in a controlled laboratory environment.

Enzyme Kinetic Studies utilizing Recombinant Protein Systems

Enzyme kinetic studies are fundamental to understanding if a peptide can act as a substrate, inhibitor, or modulator of a specific enzyme. By using purified, recombinant enzymes, the direct interaction between the peptide and the enzyme can be quantified.

Tyrosyl-DNA Phosphodiesterase (TDP1): TDP1 is a DNA repair enzyme that hydrolyzes the phosphodiester bond between a DNA 3' end and a tyrosine residue, a structure that can arise from stalled topoisomerase I (Top1) activity. nih.govacs.org Given the N-terminal tyrosine of this compound, it can be investigated as a potential inhibitor or substrate mimetic for TDP1. nih.gov An assay could be designed where the peptide competes with a synthetic substrate that becomes fluorescent upon cleavage by TDP1. mdpi.com By measuring the rate of reaction at various concentrations of the peptide, its inhibitory constant (K_i) can be determined.

Illustrative Data: Inhibition of TDP1 Activity

The following table presents hypothetical data from a kinetic assay measuring the effect of this compound on TDP1 activity. The K_m for the standard substrate is assumed to be 200 µM.

| Substrate Conc. (µM) | Initial Velocity (Control) (RFU/s) | Initial Velocity (+10 µM Peptide) (RFU/s) | Initial Velocity (+50 µM Peptide) (RFU/s) |

|---|---|---|---|

| 25 | 50.5 | 41.2 | 22.1 |

| 50 | 84.0 | 71.5 | 45.3 |

| 100 | 121.2 | 108.9 | 78.8 |

| 200 | 155.6 | 145.1 | 119.4 |

| 400 | 180.3 | 172.6 | 155.0 |

Protein Kinase A (PKA): PKA is a serine/threonine-specific protein kinase involved in numerous signaling pathways. While this compound lacks a canonical PKA phosphorylation motif, it could be screened for allosteric modulatory effects. An assay would measure PKA's ability to phosphorylate a known peptide substrate in the presence and absence of this compound. Any change in the rate of phosphorylation would suggest a modulatory role.

Cell-Based Functional Assays for Investigating Cellular Responses

Cell-based assays provide a more physiologically relevant context to study a peptide's activity by assessing its effects on whole, living cells. nih.gov

Neuronal Activity: To investigate the peptide's effect on the nervous system, human neuroblastoma cell lines (e.g., SH-SY5Y) can be used. osti.gov Cells are loaded with a calcium-sensitive fluorescent dye, and changes in intracellular calcium concentration ([Ca²⁺]i) are monitored after the application of the peptide. A rise in [Ca²⁺]i could indicate the activation of ion channels or G-protein-coupled receptors, suggesting neuro-modulatory activity. osti.gov

Muscle Relaxation: The potential for this compound to act as a muscle relaxant can be tested using in vitro models of muscle tissue, such as differentiated C2C12 myotubes. nih.govnih.gov These cells can be stimulated to contract, and the peptide is then added to the medium. A decrease in the force or frequency of contractions, measured via microscopy or force transducers, would indicate a relaxant effect. nih.govmdpi.com

Fibroblast-mediated Processes: Fibroblasts are key cells in wound healing and fibrosis, processes involving cell contraction and migration. mdpi.com A fibroblast contraction assay can be performed by embedding fibroblasts in a 3D collagen gel. biorxiv.org The ability of this compound to induce relaxation is measured by monitoring the diameter of the collagen disc over time; an inhibition of contraction compared to a control group suggests a "botox-like" relaxation effect. biorxiv.org Additionally, its influence on cell migration can be assessed using a scratch assay, where the rate of "wound" closure by migrating fibroblasts is quantified. youtube.com

Illustrative Data: Fibroblast-Collagen Gel Relaxation Assay

The following table shows hypothetical data measuring the diameter of a fibroblast-seeded collagen gel over 24 hours to assess the relaxation effect of this compound.

| Treatment Group | Initial Diameter (mm) | Final Diameter (24h) (mm) | % Contraction |

|---|---|---|---|

| Control (Vehicle) | 15.0 | 8.5 | 43.3% |

| Peptide (1 µM) | 15.0 | 9.8 | 34.7% |

| Peptide (10 µM) | 15.0 | 11.5 | 23.3% |

| Peptide (100 µM) | 15.0 | 13.8 | 8.0% |

Receptor Binding and Ligand Displacement Assays for Target Identification

To identify a specific molecular target, such as a G-protein-coupled receptor (GPCR), receptor binding assays are essential. nih.govnih.gov A common approach is the competitive ligand displacement assay. acs.org In this setup, cell membranes expressing a receptor of interest are incubated with a known, labeled ligand (e.g., radiolabeled or fluorescent). Increasing concentrations of this compound are then added to see if it can compete with and displace the labeled ligand. acs.org The concentration at which the peptide displaces 50% of the bound labeled ligand (the IC₅₀ value) is determined, which allows for the calculation of its binding affinity (K_i) for the receptor. acs.org

Biophysical Characterization of Peptide Conformation and Interactions

Biophysical techniques are employed to understand the physical properties of this compound, including its three-dimensional shape (conformation) and the thermodynamics of its interactions with binding partners. nih.gov

Spectroscopic Techniques for Conformational Analysis

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Spectroscopic methods provide detailed insight into the peptide's conformation in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to determine the secondary structure content of a peptide. youtube.comacs.org The technique measures the differential absorption of left- and right-circularly polarized light by the peptide bonds. acs.org Characteristic spectra indicate the presence of α-helices, β-sheets, turns, or unordered (random coil) structures. youtube.comnih.gov By analyzing the CD spectrum of this compound in different environments (e.g., aqueous buffer vs. a membrane-mimicking solvent like trifluoroethanol), researchers can infer how its conformation might change upon approaching a cell membrane. nih.gov

Illustrative Data: Secondary Structure Content from CD Deconvolution

The table below provides a hypothetical structural analysis of this compound based on CD spectra deconvolution.

| Solvent Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Unordered (%) |

|---|---|---|---|---|

| Phosphate Buffer (pH 7.4) | 5 | 15 | 35 | 45 |

| 50% Trifluoroethanol (TFE) | 25 | 10 | 40 | 25 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, atom-level information about peptide structure and dynamics in solution. promega.com Through a series of 2D NMR experiments, such as COSY, TOCSY, and NOESY, resonances can be assigned to specific protons in the peptide. The Nuclear Overhauser Effect (NOE), observed in NOESY spectra, is particularly crucial as it identifies protons that are close in space (<5 Å), providing distance constraints that are used to calculate a three-dimensional model of the peptide's predominant conformation. nih.govpromega.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat released or absorbed during a binding event. nih.gov This allows for a complete thermodynamic characterization of the interaction between the peptide and its target (e.g., a receptor or enzyme). In an ITC experiment, a solution of this compound is titrated into a sample cell containing its binding partner. nih.gov The instrument measures the minute temperature changes that occur with each injection. The resulting data can be analyzed to determine the binding affinity (dissociation constant, K_d), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. mdpi.comnih.gov This information provides a deep understanding of the forces driving the molecular recognition process.

Computational and Cheminformatics Approaches

Computational and cheminformatics tools have become indispensable in modern drug discovery and molecular biology. These approaches allow for the rapid, in-silico investigation of molecular properties, interactions, and the design of novel therapeutic agents. For a peptide such as this compound, these methods provide a powerful means to predict its behavior and guide further experimental work.

Molecular Docking and Dynamics Simulations for Predicting Ligand-Target Interactions.

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target and to characterize the stability and dynamics of the resulting complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method utilizes scoring functions to estimate the binding affinity, with more negative scores typically indicating stronger binding. researchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Given that the related dipeptide, Tyr-Arg (kyotorphin), is known to interact with the µ-opioid receptor, this receptor presents a plausible target for docking studies with this compound. scispace.comnih.govfsu.edusmolecule.com

The docking process would involve:

Preparation of the Receptor: Obtaining the 3D structure of the µ-opioid receptor, often from a protein database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D conformer of this compound.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the receptor and calculate the binding energy for various poses. researchgate.net

The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and the receptor. For instance, the tyrosine residue might form hydrogen bonds with polar residues in the binding pocket, while the isoleucine could engage in hydrophobic interactions. The arginine residue, with its positive charge, could form salt bridges with acidic residues on the receptor surface. researchgate.net

Hypothetical Molecular Docking Results for this compound with the µ-Opioid Receptor

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -9.8 | Asp147, Tyr326, His319 | Tyr-OH with Asp147; Arg-NH with Asp147 | Ile with Val236, Trp318 |

| 2 | -9.5 | Asp147, Met151, Trp293 | Tyr-OH with Asp147 | Ile with Trp293, Ile296 |

| 3 | -9.2 | Lys233, Tyr148 | Arg-NH with Tyr148 | Tyr with Phe237 |

This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. nih.gov This allows for the assessment of the stability of the docked pose and the conformational changes in both the peptide and the receptor upon binding. nih.gov

A typical MD simulation protocol for the this compound-µ-opioid receptor complex would involve:

System Setup: Placing the docked complex in a simulation box with a solvent (e.g., water) and ions to mimic physiological conditions.

Energy Minimization: Removing any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the system's dynamics.

Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Temperature | 310 K (37 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

This table is illustrative and contains typical simulation parameters.

De Novo Peptide Design and Virtual Screening Based on the this compound Scaffold.

De Novo Peptide Design

De novo peptide design is a computational approach to create new peptide sequences with desired properties, such as high binding affinity or stability, based on a known structural scaffold. The this compound sequence can serve as a template for designing new peptides with potentially enhanced activity.

The design process often involves:

Scaffold Selection: Using the backbone structure of this compound as the starting point.

Sequence Space Exploration: Computationally substituting the amino acids at each position (Tyrosine, Arginine, Isoleucine) with other natural or non-natural amino acids.

Energy Calculation: Using force fields to calculate the energy of each new sequence in the context of the target receptor's binding site.

Ranking and Selection: Ranking the designed peptides based on their predicted binding affinity and other desired properties.

Algorithms like Monte Carlo or genetic algorithms are often employed to efficiently search the vast sequence space. smolecule.com This can lead to the identification of novel peptide sequences with improved characteristics compared to the original scaffold.

Hypothetical De Novo Designed Peptides Based on the this compound Scaffold

| Original Sequence | Designed Sequence | Predicted Change in Binding Affinity (kcal/mol) | Rationale for Modification |

| Tyr-Arg-Ile-NH2 | Tyr-Arg-Leu -NH2 | -0.5 | Leucine is a close structural analog of Isoleucine and may offer slightly different hydrophobic packing. |

| Tyr-Arg-Ile-NH2 | p-F-Tyr -Arg-Ile-NH2 | -1.2 | Fluorination of Tyrosine can enhance binding through favorable electrostatic interactions. |

| Tyr-Arg-Ile-NH2 | Tyr-Orn -Ile-NH2 | +0.8 | Ornithine, being shorter than Arginine, may alter the salt bridge geometry. |

| Tyr-Arg-Ile-NH2 | Tyr-Arg-Nva -NH2 | -0.2 | Norvaline can explore different hydrophobic spaces within the binding pocket. |

This table is illustrative and contains hypothetical data.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scispace.comnih.gov When using the this compound scaffold, a virtual library can be created containing thousands or even millions of similar tripeptides with variations in their amino acid sequence.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor to dock each compound from the library into the binding site and score its potential binding affinity. fsu.edu

Ligand-Based Virtual Screening (LBVS): This approach uses the known active ligand, in this case, this compound, as a template to search for other compounds with similar chemical features. fsu.edu

Virtual screening can significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.gov

Future Research Directions and Academic Impact

Comprehensive Elucidation of All Potential Biological Roles of Tyrosyl-arginyl-isoleucinamide and its Derived Fragments

While initial studies have provided glimpses into the biological functions of this compound, a comprehensive understanding of its complete physiological and pharmacological roles remains to be fully elucidated. Future research is poised to delve deeper into its interactions with various biological systems. A primary focus will be on identifying and characterizing the full spectrum of its molecular targets. The investigation into its potential as a modulator of cellular signaling pathways is a key area of interest.

Table 1: Potential Research Areas for the Biological Roles of this compound

| Research Area | Focus of Investigation | Potential Academic Impact |

|---|---|---|

| Receptor Binding Assays | Identification of specific cell surface or intracellular receptors that bind to this compound. | Discovery of novel signaling pathways and therapeutic targets. |

| Enzyme Inhibition Studies | Assessment of the peptide's ability to inhibit or modulate the activity of specific enzymes. | Insights into metabolic regulation and potential for enzyme-targeted therapies. |

| Cellular Function Analysis | Examination of the effects of the peptide on various cellular processes such as proliferation, differentiation, and apoptosis. | Understanding of its role in tissue homeostasis and disease pathogenesis. |

| Fragment Activity Profiling | Characterization of the biological activities of dipeptide and single amino acid fragments. | A more complete understanding of the in vivo effects and metabolism of the parent peptide. |

Exploration of this compound as a Foundational Scaffold for Novel Bioactive Peptide Development

The intrinsic structure of this compound makes it an attractive scaffold for the design and synthesis of new and more potent bioactive peptides. Its three-amino-acid sequence provides a fundamental framework that can be systematically modified to enhance specific biological activities or to introduce novel functions. The development of peptide analogs based on this tripeptide core is a promising avenue for drug discovery and development.

Researchers are likely to explore various modifications, including amino acid substitutions, alterations to the peptide backbone, and the addition of chemical moieties to improve stability, bioavailability, and target specificity. The systematic exploration of the structure-activity relationships of these new analogs will be crucial for optimizing their therapeutic potential.

Advancements in Peptide Engineering and Targeted Delivery Systems within Academic Research

The translation of any potential therapeutic benefits of this compound and its analogs from the laboratory to practical applications hinges on overcoming the inherent challenges of peptide delivery. Future academic research will undoubtedly focus on innovative peptide engineering strategies and the development of sophisticated targeted delivery systems.

Peptide engineering efforts may include cyclization to enhance stability against enzymatic degradation, or pegylation to prolong circulation time in the body. Furthermore, the development of targeted delivery systems, such as conjugation to cell-penetrating peptides or encapsulation in nanoparticles, will be instrumental in ensuring that the peptide reaches its intended site of action in the body, thereby maximizing its efficacy and minimizing potential off-target effects.

Contribution to Fundamental Understanding of Peptide Biology, Structure-Function Relationships, and Proteostasis

Beyond its direct therapeutic potential, the study of this compound contributes significantly to the fundamental understanding of peptide biology. Research into this tripeptide provides valuable insights into the complex interplay between peptide structure and biological function. By correlating specific structural features with observed activities, scientists can refine the principles that govern how peptides interact with their biological targets.

Moreover, investigating the lifecycle of this compound, from its synthesis to its degradation, can offer a window into the broader processes of proteostasis. Understanding how the cellular machinery maintains a balanced and functional proteome is a cornerstone of modern cell biology, and the study of individual peptides like this tripeptide can provide important pieces to this complex puzzle.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tyrosyl-arginyl-isoleucinamide, and how can purity be optimized during synthesis?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry for sequential coupling of tyrosine, arginine, and isoleucinamide residues. Purity optimization involves iterative HPLC purification (e.g., using C18 columns with acetonitrile/water gradients) and characterization via mass spectrometry (LC-MS/MS) to confirm molecular weight and sequence integrity. Post-synthetic modifications, such as deprotection under mild acidic conditions, require careful monitoring to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves structural confirmation, particularly for amide bond formation and side-chain conformations. Circular dichroism (CD) assesses secondary structure in aqueous solutions. Fourier-transform infrared spectroscopy (FTIR) validates functional groups (e.g., N-H stretches at ~3300 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection (λ = 280 nm for tyrosine) is standard, paired with tandem MS for fragmentation patterns .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, administering the peptide intravenously (IV) and orally (PO) at doses calibrated via preliminary toxicity assays. Blood samples collected at timed intervals are analyzed via LC-MS/MS to calculate AUC, Cₘₐₓ, and half-life. Tissue distribution studies require homogenization and extraction protocols validated for peptide recovery. Ensure compliance with institutional ethical guidelines (e.g., IACUC protocols) .

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, pH, or assay type). For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in buffer systems (Tris vs. phosphate). Replicate experiments under standardized conditions, and apply statistical tools (ANOVA with post-hoc tests) to quantify variability. Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence quenching) .

Q. What methodologies are recommended for presenting analytical data in peer-reviewed publications?

- Methodological Answer : Tables should include raw data (e.g., retention times, m/z ratios) and processed metrics (e.g., % purity, enantiomeric excess). Follow journal-specific formatting (Roman numerals for tables, Arabic for figures) and ensure self-explanatory titles (e.g., "Table II: HPLC Purification Parameters for this compound"). For spectral data, label peaks with chemical shifts (ppm) and coupling constants (Hz). Use color-coded figures for clarity in digital formats .

Methodological and Experimental Design

Q. What strategies ensure comprehensive literature reviews on this compound’s mechanisms of action?

- Methodological Answer : Employ scoping studies to map primary databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound AND (neuroprotective OR vasodilatory)"). Prioritize peer-reviewed articles with mechanistic data (e.g., kinase assays, receptor binding). Use citation tracking tools (Web of Science) to identify seminal works and recent reviews. Differentiate primary sources (original studies) from secondary interpretations to avoid bias .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding stability with receptors like angiotensin-converting enzyme (ACE). Docking studies (AutoDock Vina) identify key residues (e.g., arginine’s guanidinium group in hydrogen bonding). Validate models using experimental data (e.g., mutagenesis studies altering binding affinity). Report force fields and solvation parameters transparently .

Q. What experimental protocols assess this compound’s stability under physiological conditions?

- Methodological Answer : Conduct stress testing by incubating the peptide in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample aliquots at intervals (0, 1, 4, 24 hrs) and quantify degradation via HPLC. For thermal stability, use differential scanning calorimetry (DSC) to measure melting transitions. Include negative controls (e.g., buffer-only samples) to distinguish peptide degradation from matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.